1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole
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Overview
Description
1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole is a complex organic compound with a unique structure that combines a benzenesulfonyl group with a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole typically involves multiple steps. One common method starts with the preparation of 2-methoxy-4,5-dimethyl-benzenesulfonyl chloride, which is then reacted with 2-methyl-1H-benzoimidazole under controlled conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfinyl compounds.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl compounds.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- 2-Methoxy-4,5-dimethyl-benzenesulfonyl chloride
- 2-Methyl-1H-benzoimidazole
- 4,5-Dimethyl-2-methoxybenzenesulfonamide
Comparison: 1-(2-Methoxy-4,5-dimethyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole stands out due to its unique combination of a benzenesulfonyl group and a benzoimidazole core. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds. For example, the presence of both the methoxy and dimethyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-9-16(22-4)17(10-12(11)2)23(20,21)19-13(3)18-14-7-5-6-8-15(14)19/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAJFMIXGOBINJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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